[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Overview
Description
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives It features a fluorine atom on the pyrimidinyl ring and a tert-butyl carbamate group attached to the piperidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the 5-fluoro-pyrimidin-2-yl moiety. One common synthetic route includes the following steps:
Nucleophilic substitution: : The halide is then subjected to nucleophilic substitution with piperidin-3-ylmethylamine to form the intermediate piperidine derivative.
Carbamate formation: : The intermediate is treated with tert-butyl carbamate under suitable reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, temperature, and catalysts is carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are common, especially involving the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atom can be particularly useful in fluorescence-based assays.
Medicine
The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-pyrimidin-2-yl)-ethylamine: : This compound is structurally similar but lacks the piperidine ring.
1-(5-Fluoro-pyrimidin-2-yl)-piperidine: : This compound has a similar pyrimidinyl group but lacks the carbamate group.
1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: : This compound has a different piperidine ring position.
Uniqueness
The uniqueness of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester lies in its specific structural features, which can influence its reactivity and biological activity. The combination of the fluorine atom, piperidine ring, and carbamate group provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)19-7-11-5-4-6-20(10-11)13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEGSQGMWJBMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119154 | |
Record name | Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-19-1 | |
Record name | Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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